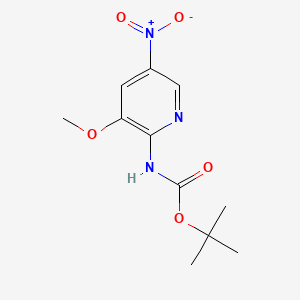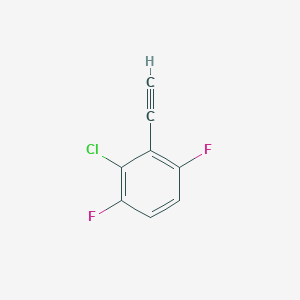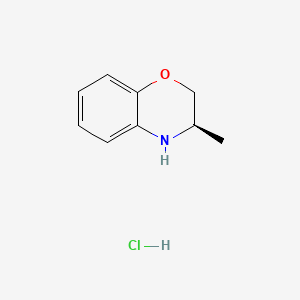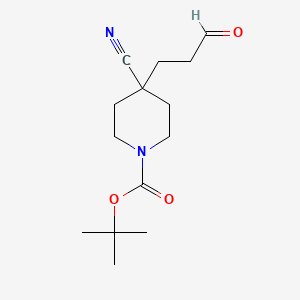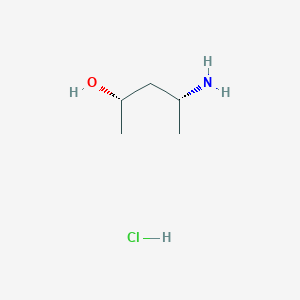
(2S,4R)-4-aminopentan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-4-aminopentan-2-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of more complex molecules. Its applications span across pharmaceuticals, agrochemicals, and other industrial sectors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-aminopentan-2-ol hydrochloride typically involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde using chiral catalysts or reagents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and other applications .
化学反应分析
Types of Reactions
(2S,4R)-4-aminopentan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: PCC, KMnO4
Reducing agents: LiAlH4, NaBH4 (Sodium borohydride)
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions include various amines, alcohols, ketones, and aldehydes, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
(2S,4R)-4-aminopentan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is a key intermediate in the synthesis of various drugs, particularly those targeting neurological and cardiovascular conditions.
作用机制
The mechanism by which (2S,4R)-4-aminopentan-2-ol hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule .
相似化合物的比较
Similar Compounds
- (2S,4S)-4-aminopentan-2-ol hydrochloride
- (2R,4R)-4-aminopentan-2-ol hydrochloride
- (2R,4S)-4-aminopentan-2-ol hydrochloride
Uniqueness
What sets (2S,4R)-4-aminopentan-2-ol hydrochloride apart from its similar compounds is its specific stereochemistry, which can result in different biological activities and chemical reactivities. This unique configuration can lead to variations in binding affinity, selectivity, and overall efficacy in its applications .
属性
分子式 |
C5H14ClNO |
|---|---|
分子量 |
139.62 g/mol |
IUPAC 名称 |
(2S,4R)-4-aminopentan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)3-5(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5+;/m1./s1 |
InChI 键 |
CJMCGOVMICTKSN-JBUOLDKXSA-N |
手性 SMILES |
C[C@H](C[C@H](C)O)N.Cl |
规范 SMILES |
CC(CC(C)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B13495715.png)
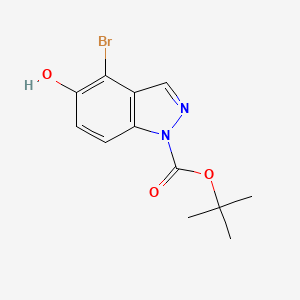
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
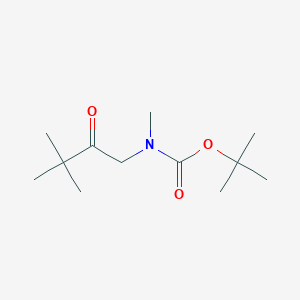
![hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione](/img/structure/B13495734.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)

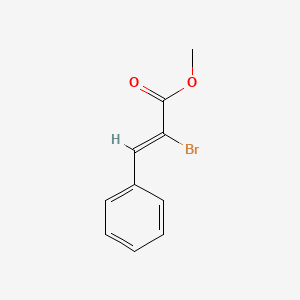
![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)
